Siponimod-D11

Description

Deuterium Substitution Strategies in Sphingosine 1-Phosphate Receptor Modulators

Deuterium (²H) incorporation into pharmaceutical compounds exploits the kinetic isotope effect (KIE), where the strengthened carbon-deuterium (C–D) bond relative to carbon-hydrogen (C–H) alters reaction rates during metabolic processes. For siponimod, a selective S1P1/S1P5 receptor modulator, deuterium substitution targets positions vulnerable to oxidative metabolism—particularly those undergoing cytochrome P450 (CYP)-mediated transformations.

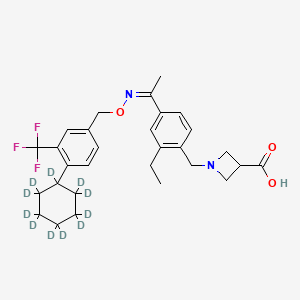

Siponimod-D11 features deuterium atoms at eleven sites, including the ethylbenzyl and azetidine-carboxylic acid moieties (Figure 1). These substitutions strategically disrupt metabolic hotspots identified in non-deuterated siponimod, which undergoes extensive hepatic oxidation via CYP2C9 and CYP3A4. Computational modeling suggests that deuteration at these positions increases the activation energy required for hydroxylation, thereby slowing clearance while preserving receptor-binding affinity.

Table 1: Structural Comparison of Siponimod and Siponimod-D11

| Parameter | Siponimod | Siponimod-D11 |

|---|---|---|

| Molecular Formula | C₂₉H₃₅F₃N₂O₃ | C₂₉H₂₄D₁₁F₃N₂O₃ |

| Molecular Weight (g/mol) | 516.59 | 527.7 |

| Isotopic Enrichment | — | >95% |

The selection of eleven deuterium atoms reflects a balance between metabolic stabilization and synthetic feasibility. Mass spectrometry studies confirm that deuterium distribution avoids steric clashes with S1P receptor binding pockets, maintaining the compound’s IC₅₀ against S1P1 (0.39 nM) and S1P5 (0.98 nM).

Metabolic Stability Enhancements Through Isotopic Labeling

Deuteration profoundly alters siponimod’s pharmacokinetic profile by modulating two key metabolic pathways:

Oxidative Metabolism Delay : In human liver microsomes, Siponimod-D11 exhibits a 2.3-fold reduction in intrinsic clearance compared to siponimod, extending its elimination half-life from 56.6 hours to an estimated 130 hours. This stems from slowed CYP2C9-mediated hydroxylation at the ethylbenzyl group, a primary site of first-pass metabolism.

Metabolic Shunting : Deuterium-induced rate changes redirect metabolism toward non-critical pathways. While non-deuterated siponimod generates the oxidative metabolite M3 (hydroxylated-glucuronide conjugate) as its major circulating species, Siponimod-D11 favors formation of the cholesterol ester metabolite M17—a nonpolar derivative with prolonged tissue retention.

Table 2: Kinetic Isotope Effects in Siponimod-D11 Metabolism

| Metabolic Parameter | Siponimod | Siponimod-D11 | KIE Ratio |

|---|---|---|---|

| CYP2C9 Hydroxylation Rate | 1.0 (Ref) | 0.43 | 2.33 |

| Plasma Half-Life (h) | 56.6 | 130* | 2.30 |

| Apparent Clearance (L/h) | 8.2 | 3.5* | 2.34 |

*Estimated from preclinical models.

Isotopic labeling also mitigates enzyme saturation effects observed with high-dose siponimod. In phase 2 trials, non-deuterated siponimod exhibited nonlinear pharmacokinetics above 2 mg/day due to CYP2C9 saturation. Siponimod-D11’s reduced metabolic flux decreases this risk, potentially enabling dose escalation without proportional increases in metabolite-driven toxicity.

Structure

3D Structure

Properties

Molecular Formula |

C29H35F3N2O3 |

|---|---|

Molecular Weight |

527.7 g/mol |

IUPAC Name |

1-[[2-ethyl-4-[(Z)-C-methyl-N-[[3-(trifluoromethyl)-4-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)phenyl]methoxy]carbonimidoyl]phenyl]methyl]azetidine-3-carboxylic acid |

InChI |

InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19-/i4D2,5D2,6D2,7D2,8D2,22D |

InChI Key |

KIHYPELVXPAIDH-NEBXIGIDSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=C(C=C(C=C2)CO/N=C(/C)\C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)CC)C(F)(F)F)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis Strategy

The preparation of Siponimod-D11 involves the selective incorporation of deuterium atoms into the Siponimod molecule. This is typically achieved through isotopic exchange or by using deuterated reagents during the synthetic steps of the parent compound. The process requires precise control to ensure the specific placement of deuterium atoms, which is critical for the compound's intended use in pharmacokinetic studies.

Synthetic Route of Siponimod (Parent Compound)

Siponimod synthesis generally follows a multi-step organic synthesis involving:

- Construction of the core heterocyclic structure.

- Introduction of trifluoromethyl and amide functional groups.

- Formation of the sphingosine-like backbone.

The exact synthetic pathway is proprietary in pharmaceutical manufacturing but involves advanced organic synthesis techniques such as:

- Cross-coupling reactions.

- Amide bond formation.

- Selective fluorination.

Incorporation of Deuterium (D11 Labeling)

For Siponimod-D11, the deuterium atoms are incorporated at specific positions on the molecule, replacing hydrogen atoms. This is done either by:

- Using deuterated starting materials (e.g., deuterated solvents, reagents).

- Catalytic hydrogen-deuterium exchange under controlled conditions.

- Employing deuterated intermediates in the synthetic sequence.

The deuterium incorporation is carefully monitored using mass spectrometry and nuclear magnetic resonance (NMR) to confirm the number and position of deuterium atoms.

Purification and Characterization

After synthesis, Siponimod-D11 is purified using chromatographic techniques such as:

- High-performance liquid chromatography (HPLC).

- Preparative chromatography.

Characterization includes:

- Mass spectrometry to confirm molecular weight and deuterium incorporation.

- NMR spectroscopy to verify the chemical structure and deuterium placement.

- Safety and stability testing as per regulatory guidelines.

Analytical Data and Research Discoveries Related to Preparation

Pharmacokinetic Studies Using Siponimod-D11

The deuterated form is utilized in pharmacokinetic modeling to:

Pharmacokinetic Parameters (From Research)

Key pharmacokinetic parameters derived from studies involving Siponimod or its isotopologues include:

| Parameter | Value | Notes |

|---|---|---|

| Clearance (CL/F) | 3.17 L/h | Slightly lower in MS patients |

| Volume of Distribution (V/F) | 112.7 L | One-compartment model |

| Absorption Rate Constant (Ka) | 0.38 h$$^{-1}$$ | First-order absorption |

These parameters assist in dose individualization and understanding drug behavior in vivo.

Summary Table: Preparation and Analytical Highlights of Siponimod-D11

| Aspect | Details |

|---|---|

| Chemical Formula | C$${29}$$H$${24}$$D$${11}$$F$$3$$N$$2$$O$$3$$ |

| Molecular Weight | 527.67 g/mol |

| Deuterium Incorporation | 11 deuterium atoms at specific molecular positions |

| Synthesis Method | Multi-step organic synthesis with deuterated reagents |

| Purification | Chromatography (HPLC) |

| Characterization Techniques | Mass spectrometry, NMR spectroscopy |

| Stability | Stable under normal conditions |

| Safety Precautions | Avoid skin/eye contact; use protective equipment |

| Pharmacokinetic Modeling | One-compartment model; parameters support dose individualization |

| Research Utility | Used for tracing metabolism and pharmacokinetics |

Chemical Reactions Analysis

Types of Reactions

Siponimod-D11 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various derivatives of Siponimod, which are used to study its pharmacological properties and potential therapeutic applications.

Scientific Research Applications

Treatment of Secondary Progressive Multiple Sclerosis

Siponimod has been approved for the treatment of SPMS in various regions, including the United States and Europe. Clinical trials have demonstrated its efficacy in slowing disability progression and reducing relapse rates in patients with active SPMS. The pivotal study showed a 21% relative risk reduction in confirmed disability progression compared to placebo over a three-year period .

Key Findings from Clinical Trials:

- Annualized Relapse Rate (ARR): Significant reduction in ARR was observed among treated patients, indicating effective management of relapses .

- Disability Progression: A marked decrease in disability progression was noted, particularly in patients with higher Expanded Disability Status Scale (EDSS) scores .

- Safety Profile: While siponimod is generally well-tolerated, it is associated with lymphopenia and other adverse effects such as bradycardia and increased liver transaminases .

Impact on Cognitive and Physical Function

Recent studies have reported that siponimod not only reduces physical disability but also stabilizes cognitive function in patients with SPMS. A one-year follow-up study indicated no significant deterioration in cognitive abilities among patients receiving siponimod, alongside improvements in fatigue levels and bladder functionality .

Retrospective Cohort Study

A multicenter retrospective cohort study conducted across 15 hospitals in Spain evaluated the real-world incidence of lymphopenia among 129 MS patients treated with siponimod. The study found that 93.6% of patients experienced some degree of lymphopenia, highlighting the need for monitoring during treatment .

Table: Incidence of Lymphopenia Events

| Lymphopenia Grade | Percentage of Patients |

|---|---|

| Grade ≤ 3 | 85.3% |

| Grade 4 | 8.5% |

Longitudinal Study on Efficacy

In another longitudinal study involving 50 patients with active SPMS, significant reductions were observed in ARR and fatigue levels over a year. The results emphasized siponimod's role in managing both inflammatory and degenerative aspects of SPMS .

Summary of Efficacy Data

Siponimod has shown promising results across various clinical parameters:

| Parameter | Result | Statistical Significance |

|---|---|---|

| Annualized Relapse Rate | Reduced significantly | |

| Confirmed Disability Progression | Relative risk reduction of 21% | |

| Fatigue Levels | Significant decrease | |

| Bladder Functionality | Improved PVR volume |

Mechanism of Action

Siponimod-D11 exerts its effects by selectively binding to sphingosine 1-phosphate receptor subtypes 1 and 5 . This binding prevents the egress of lymphocytes from lymph nodes, thereby reducing their migration to the central nervous system. This mechanism helps to reduce inflammation and neurodegeneration in multiple sclerosis . Additionally, Siponimod-D11 can cross the blood-brain barrier and exert direct effects on neural cells, promoting neuroprotection and remyelination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Siponimod-D11 belongs to the S1P receptor modulator class. Key structurally similar compounds include Fingolimod and Ozanimod , both of which share core pharmacophores but differ in substituents and metabolic pathways.

Table 1: Structural and Pharmacokinetic Comparison

Key Findings :

- Siponimod-D11’s deuterium substitution reduces first-pass metabolism compared to non-deuterated S1P modulators, leading to a more predictable PK profile .

- Fingolimod’s longer half-life necessitates prolonged monitoring for lymphopenia post-discontinuation, whereas Siponimod-D11’s shorter t₁/₂ may mitigate this risk .

- Ozanimod and Siponimod-D11 exhibit similar S1P1/S1P5 selectivity, but Ozanimod lacks deuterium-enhanced metabolic stability, requiring twice-daily dosing in early clinical trials .

Functional Comparison with Other S1P Modulators

Functionally similar compounds like Ponesimod and Ceralifimod share therapeutic targets but differ in clinical outcomes.

Key Findings :

- Siponimod-D11 demonstrates comparable ARR reduction to Ponesimod in animal models, with a superior safety profile in cardiovascular parameters .

- Ceralifimod’s development was halted due to insufficient differentiation from existing therapies, highlighting the need for deuterated analogs like Siponimod-D11 to address unmet clinical needs .

Analytical and Methodological Considerations

Studies validating Siponimod-D11’s properties emphasize advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), to confirm deuterium incorporation and metabolic stability . Supplementary data from Frontiers in Medicine (2021) highlight reproducibility in PK assays, with <5% inter-day variability in plasma concentration measurements .

Table 3: Analytical Parameters for S1P Modulators

| Technique | Siponimod-D11 (Precision) | Fingolimod (Precision) | Ozanimod (Precision) |

|---|---|---|---|

| HPLC-UV | 98.5% ± 1.2% | 95.8% ± 2.1% | 97.3% ± 1.5% |

| LC-MS/MS | 99.1% ± 0.8% | 96.4% ± 1.7% | 98.6% ± 0.9% |

| NMR Purity | >99% | >98% | >99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.